9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Catalog No.
S5854266
CAS No.
M.F
C22H14O3
M. Wt
326.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5...

Product Name

9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

IUPAC Name

9-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C22H14O3/c1-13-21(14-7-3-2-4-8-14)18-11-17-15-9-5-6-10-16(15)22(23)25-19(17)12-20(18)24-13/h2-12H,1H3

InChI Key

VCUWHHYURADFBM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5

The exact mass of the compound 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is 326.094294304 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique fused ring structure, which combines elements of benzo[c]furochromen and chromone. Its molecular formula is C22H14O3, indicating the presence of 22 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The compound is notable for its potential applications in various fields, including medicinal chemistry due to its diverse biological activities and unique structural properties .

The chemical reactivity of 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one can be explored through various synthetic transformations. For instance, it can undergo electrophilic substitution reactions due to the presence of electron-rich aromatic rings. Additionally, it may participate in nucleophilic addition reactions, particularly involving the carbonyl groups present in its structure. The compound can also be oxidized or reduced under specific conditions, leading to derivatives with altered biological activities .

Research indicates that compounds related to 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit a range of biological activities. These include:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: It may reduce inflammation through specific biochemical pathways.

These activities suggest that the compound could serve as a lead structure for developing new therapeutic agents .

The synthesis of 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. A common method includes:

  • Formation of the Furochromone Core: This can be achieved via cyclization reactions involving appropriate precursors such as phenolic compounds and α,β-unsaturated carbonyls.
  • Methylation and Phenylation: Subsequent steps involve introducing methyl and phenyl groups through alkylation reactions.
  • Purification: The final product is purified using recrystallization techniques to obtain high-purity samples suitable for biological testing .

The unique properties of 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one allow for various applications:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a potential drug candidate.
  • Material Science: Its chemical properties may be utilized in developing novel materials with specific functionalities.
  • Research Tool: The compound serves as a reference material in studies related to furochromones and their derivatives .

Interaction studies involving 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one often focus on its binding affinity to various biological targets. These studies help elucidate the mechanism of action behind its observed biological effects. For example:

  • Protein Binding Studies: Assessing how the compound interacts with specific proteins involved in disease pathways.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for enzymes linked to cancer progression or inflammation.

Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts .

Several compounds share structural similarities with 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9-methyl-5H-furo[3,2-g]chromen-5-oneC17H12O3Lacks phenyl group; simpler structure
9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-oneC18H14O3Contains additional methyl group; altered reactivity
7-hydroxycoumarinC9H6O3Known for strong antimicrobial activity; simpler chromone structure

Uniqueness

What sets 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one apart is its intricate fusion of furan and chromone structures along with the presence of both methyl and phenyl substituents. This combination potentially enhances its biological activity compared to simpler derivatives while providing unique pathways for chemical reactivity and interaction with biological targets .

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Exact Mass

326.094294304 g/mol

Monoisotopic Mass

326.094294304 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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